2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene
CAS No.: 2567489-43-2
Cat. No.: VC5075857
Molecular Formula: C8H8BrClS
Molecular Weight: 251.57
* For research use only. Not for human or veterinary use.
![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene - 2567489-43-2](/images/structure/VC5075857.png)
Specification
CAS No. | 2567489-43-2 |
---|---|
Molecular Formula | C8H8BrClS |
Molecular Weight | 251.57 |
IUPAC Name | 2-bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene |
Standard InChI | InChI=1S/C8H8BrClS/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4H2/t5-,6+/m0/s1 |
Standard InChI Key | MBESEBHPLONJPA-NTSWFWBYSA-N |
SMILES | C1C(C1C2=CC=C(S2)Br)CCl |
Introduction
Structural Characteristics and Stereochemical Considerations
The core structure of 2-bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene consists of a thiophene ring substituted at the 2-position with bromine and at the 5-position with a (1R,2R)-2-(chloromethyl)cyclopropyl group. The cyclopropane ring introduces significant steric strain and rigidity, which can influence both the compound’s reactivity and its interactions with biological targets. The (1R,2R) configuration of the cyclopropyl group ensures specific spatial arrangements that may enhance chiral recognition in catalytic or medicinal applications .
Compared to simpler thiophene derivatives like 2-bromo-3-methylthiophene, the bulky cyclopropyl substituent in this compound reduces ring planarity, potentially altering conjugation effects and electronic distribution. This structural feature is critical in modulating solubility, stability, and binding affinity in supramolecular contexts .
Synthetic Strategies and Reaction Pathways
Bromination and Cyclopropanation
The synthesis of brominated thiophenes typically involves electrophilic aromatic substitution. For example, bromination of thiophene derivatives using bromine in acetic acid at elevated temperatures (120–125°C) yields mono- or di-brominated products, depending on stoichiometry and reaction time . Adapting this method to introduce bromine at the 2-position of thiophene would require careful control of reaction conditions to avoid over-bromination.
The cyclopropane moiety is likely introduced via cyclopropanation reactions. A common approach involves the use of Simmons-Smith reagents (e.g., CH₂I₂/Zn-Cu) or transition-metal-catalyzed cyclopropanation of alkenes. For stereospecific formation of the (1R,2R)-chloromethylcyclopropyl group, asymmetric catalysis or chiral auxiliaries may be employed to achieve the desired enantiomeric purity .
Functional Group Interconversion
Post-synthetic modifications could include nucleophilic substitution at the chloromethyl group. For instance, reaction with amines or thiols might yield amino- or thioether-functionalized derivatives, expanding the compound’s utility in drug discovery or materials science.
Physicochemical Properties and Reactivity
Electronic Effects
The electron-withdrawing bromine atom at the 2-position deactivates the thiophene ring, directing electrophilic attacks to the less hindered 4-position. Conversely, the electron-donating cyclopropyl group (via hyperconjugation) may partially counteract this deactivation, creating a nuanced electronic profile. Such interplay is critical in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine serves as a leaving group .
Stability and Degradation
Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. The presence of a chloromethyl group adjacent to the cyclopropane could exacerbate this instability, necessitating careful handling in anhydrous, inert environments. Accelerated stability studies under varying pH and temperature conditions would be required to assess shelf-life and degradation pathways.
Comparative Analysis with Structural Analogs
Compound | Key Structural Features | Distinctive Properties |
---|---|---|
2-Bromo-3-methylthiophene | Methyl group at 3-position | Higher reactivity in electrophilic substitution |
3-{[1-(Chloromethyl)cyclopropyl]methyl}thiophene | Cyclopropylmethyl group at 3-position | Reduced steric hindrance compared to 5-substituted analogs |
2-Chloro-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene | Chlorine at 2-position | Altered electronic profile affecting redox behavior |
The uniqueness of 2-bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene lies in its combination of bromine’s electronic effects and the stereospecific cyclopropyl group’s steric influence, offering a balance between reactivity and target selectivity .
Challenges and Future Directions
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Stereochemical Control: Achieving high enantiomeric excess in the cyclopropanation step remains a synthetic challenge. Advances in asymmetric catalysis could address this.
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Stability Optimization: Formulating derivatives with improved stability under physiological conditions is critical for pharmaceutical applications.
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Mechanistic Studies: Detailed kinetic and mechanistic analyses of its reactions (e.g., cross-coupling, ring-opening) are needed to unlock novel transformations.
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